molecular formula C16H24N2O B579851 N-ethyl-N-isoprpyl-5-methoxy-tryptamine CAS No. 850032-66-5

N-ethyl-N-isoprpyl-5-methoxy-tryptamine

Cat. No.: B579851
CAS No.: 850032-66-5
M. Wt: 260.37 g/mol
InChI Key: VVEQXDHSGNBFLZ-UHFFFAOYSA-N
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Description

N-ethyl-N-isoprpyl-5-methoxy-tryptamine is a synthetic compound belonging to the class of tryptamines Tryptamines are known for their structural similarity to the neurotransmitter serotonin, which plays a crucial role in regulating mood, cognition, and perception

Scientific Research Applications

N-ethyl-N-isoprpyl-5-methoxy-tryptamine has several scientific research applications:

Mechanism of Action

Target of Action

5-Methoxy EiPT, also known as N-ethyl-N-isoprpyl-5-methoxy-tryptamine, is a psychedelic compound of the tryptamine class . The primary target of 5-Methoxy EiPT is thought to be the 5-HT2A receptor , similar to other tryptamines . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in the central and peripheral nervous systems .

Mode of Action

The mechanism that produces the hallucinogenic effects of 5-Methoxy EiPT is thought to result primarily from 5-HT2A receptor agonism . Agonism at this receptor leads to the release of various neurotransmitters and neuromodulators, and it plays a key role in mediating the hallucinogenic effects of psychedelics .

Biochemical Pathways

It is known that the activation of 5-ht2a receptors leads to an increase in intracellular calcium levels, which can affect various downstream signaling pathways .

Pharmacokinetics

It is known that tryptamines are typically rapidly absorbed and metabolized, which can lead to a relatively short duration of action .

Result of Action

The activation of 5-HT2A receptors by 5-Methoxy EiPT is thought to lead to its hallucinogenic effects .

Action Environment

The action, efficacy, and stability of 5-Methoxy EiPT can be influenced by various environmental factors. For example, factors such as pH can affect the stability of the compound, while factors such as the presence of other substances can influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-isoprpyl-5-methoxy-tryptamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with an appropriate alkyl halide, followed by reductive amination to introduce the ethyl and propan-2-amine groups. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-isoprpyl-5-methoxy-tryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydroindole derivatives, and various substituted tryptamines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-N-isoprpyl-5-methoxy-tryptamine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying the structure-activity relationships of tryptamines and their potential therapeutic applications .

Properties

IUPAC Name

N-ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-5-18(12(2)3)9-8-13-11-17-16-7-6-14(19-4)10-15(13)16/h6-7,10-12,17H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEQXDHSGNBFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC1=CNC2=C1C=C(C=C2)OC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704548
Record name 5-Methoxy-N-ethyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850032-66-5
Record name N-Ethyl-5-methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850032-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Meo-eipt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850032665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-N-ethyl-N-isopropyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-MEO-EIPT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M8HT6UV7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is significant about the discovery of 5-MeO-EIPT?

A: The study identified 5-MeO-EIPT, a tryptamine derivative, for the first time in products being sold before the amendment of Japan's Pharmaceutical Affairs Law in 2007 []. This finding highlights the continuous emergence of new designer drugs, even in the face of legal controls. The emergence of 5-MeO-EIPT underscores the challenges in regulating psychoactive substances and the need for ongoing monitoring and research in this area.

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